Methyl 5-amino-4-(2-methoxyethoxy)-2-methylbenzoate
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Overview
Description
Methyl 5-amino-4-(2-methoxyethoxy)-2-methylbenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of an amino group, a methoxyethoxy group, and a methyl group attached to a benzoate core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-amino-4-(2-methoxyethoxy)-2-methylbenzoate typically involves multiple steps. One common synthetic route starts with the nitration of a suitable benzoate precursor, followed by reduction to introduce the amino group. The methoxyethoxy group can be introduced via etherification reactions. The final step involves esterification to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-amino-4-(2-methoxyethoxy)-2-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced back to an amino group.
Substitution: The methoxyethoxy group can be substituted with other alkoxy groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Alkyl halides in the presence of a base can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, reduced amino compounds, and various substituted benzoates depending on the reagents and conditions used.
Scientific Research Applications
Methyl 5-amino-4-(2-methoxyethoxy)-2-methylbenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which Methyl 5-amino-4-(2-methoxyethoxy)-2-methylbenzoate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The methoxyethoxy group can enhance the compound’s solubility and bioavailability, making it more effective in its intended use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-amino-3-(2-methoxyethoxy)-2-methylbenzoate
- Methyl 5-amino-4-(2-ethoxyethoxy)-2-methylbenzoate
- Methyl 5-amino-4-(2-methoxyethoxy)-3-methylbenzoate
Uniqueness
Methyl 5-amino-4-(2-methoxyethoxy)-2-methylbenzoate is unique due to the specific positioning of its functional groups, which can significantly influence its reactivity and interactions with other molecules. The presence of both an amino group and a methoxyethoxy group provides a balance of hydrophilic and hydrophobic properties, making it versatile for various applications.
Properties
IUPAC Name |
methyl 5-amino-4-(2-methoxyethoxy)-2-methylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4/c1-8-6-11(17-5-4-15-2)10(13)7-9(8)12(14)16-3/h6-7H,4-5,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKROORBIQLZVQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(=O)OC)N)OCCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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